5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a chloro group at position 5, a methyl group at position 1, a [(4-chlorophenyl)sulfanyl]methyl substituent at position 3, and a carbaldehyde moiety at position 4. This compound’s structural features, such as the sulfanyl linker and electron-withdrawing chloro groups, influence its reactivity, solubility, and biological interactions. Below, we compare it with structurally related pyrazole analogs to elucidate structure-activity relationships (SAR) and physicochemical differences.
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVNQUXXBDRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. Subsequent chlorination and sulfanylation steps introduce the chloro and sulfanyl groups, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
Reagents/Conditions
-
Potassium permanganate (KMnO₄) in acidic/alkaline media
-
Chromium trioxide (CrO₃) in aqueous sulfuric acid
Products
-
5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Over-oxidation may occur if harsh conditions are used, potentially degrading the pyrazole ring.
Mechanism
-
The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before conversion to the carboxylic acid .
Reduction Reactions
The aldehyde group is reduced to primary alcohols using hydride donors:
Reagents/Conditions
-
Sodium borohydride (NaBH₄) in methanol/ethanol (0–25°C)
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF (reflux)
Products
-
4-(Hydroxymethyl)-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole
Yield Optimization
-
NaBH₄ achieves ~85% conversion in ethanol at 25°C.
Nucleophilic Substitution
The chlorine atoms on the pyrazole and aryl groups participate in SNAr reactions:
| Site | Reagents | Products | Conditions |
|---|---|---|---|
| Pyrazole C5-Cl | Ammonia/amines | 5-Amino derivatives | 60–80°C in DMF |
| Aryl C4'-Cl | Thiophenol/K₂CO₃ | Bis-sulfanyl derivatives | Reflux in acetone, 12h |
Key Observation
-
Pyrazole C5-Cl is more reactive due to electron-withdrawing effects from the aldehyde and sulfanyl groups .
Condensation Reactions
The aldehyde group participates in Knoevenagel and Claisen-Schmidt condensations:
Knoevenagel Condensation
Reactants
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Ethyl cyanoacetate
Conditions
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Catalytic piperidine in ethanol, 0°C
Product
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Ethyl-2-cyano-3-(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-yl)acrylate
Claisen-Schmidt Condensation
Reactants
-
Acetophenone derivatives
Conditions
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NaOH in ethanol, 80°C
Product
Sulfanyl Group Reactivity
The (4-chlorophenyl)sulfanylmethyl moiety undergoes oxidation and alkylation:
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | Sulfoxide or sulfone derivatives | Controlled by stoichiometry |
| Alkylation | Methyl iodide/K₂CO₃ | S-Methylated analogs | Polar aprotic solvents preferred |
Comparative Reactivity of Analogous Compounds
| Compound | Aldehyde Reactivity | Chlorine Reactivity | Sulfanyl Stability |
|---|---|---|---|
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Moderate | Low (steric hindrance) | N/A |
| Target Compound | High | High | Moderate |
Structural Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to reduced inflammation and pain relief, making these compounds candidates for anti-inflammatory drug development .
Anticonvulsant Activity
Another area of research focuses on the anticonvulsant properties of pyrazole derivatives. Studies have shown that these compounds can modulate neurotransmitter systems involved in seizure activity, providing a foundation for developing new anticonvulsant medications .
Case Study: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the pyrazole ring significantly influenced antibacterial activity, with some compounds exhibiting potent effects comparable to standard antibiotics .
Case Study: Anti-inflammatory Mechanism
A separate investigation assessed the anti-inflammatory potential of pyrazole derivatives through in vivo models of inflammation. The study found that certain derivatives significantly reduced edema and inflammatory markers, supporting their use as anti-inflammatory agents in clinical settings .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system under study.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations :
- N1 Substitution : The target compound’s methyl group at N1 contrasts with phenyl or 4-chlorophenyl groups in analogs, affecting steric bulk and electronic effects .
- C5 Variations: Chloro (target) vs. phenoxy or substituted aryl groups modulate electronic properties and steric hindrance .
- C4 Functionalization : The carbaldehyde group (target) is a reactive site for further derivatization, unlike oxime or ester derivatives, which may enhance stability or bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The target compound’s sulfanyl group increases lipophilicity (LogP ~3.5) compared to the phenoxy analog (LogP ~3.1) due to sulfur’s polarizability .
- Carbaldehyde’s electrophilic nature may render the target compound more reactive than ester or oxime derivatives .
Biological Activity
5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 318234-40-1) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.81 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl sulfanyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Pyrazoles are recognized for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are pivotal in cancer progression .
- Anti-inflammatory Effects : Compounds within this class have demonstrated significant anti-inflammatory properties. A study highlighted that specific pyrazole derivatives could reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 .
- Antimicrobial Activity : Pyrazoles have been tested against various bacterial and fungal strains, showing promising results. For example, certain derivatives exhibited potent activity against E. coli and Aspergillus niger, suggesting their potential as antimicrobial agents .
Antitumor Studies
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (MDA-MB-231) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 70 |
| 25 | 50 | 45 |
| 50 | 30 | 25 |
The combination of this compound with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, indicating a potential synergistic effect .
Anti-inflammatory Mechanisms
In vivo studies assessed the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results demonstrated that treatment with the pyrazole derivative significantly reduced edema compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard (Indomethacin) | 80 |
| Compound (10 mg/kg) | 65 |
This suggests that the compound may act through inhibition of pro-inflammatory mediators .
Antimicrobial Testing
The antimicrobial efficacy of the compound was evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Aspergillus niger | 64 |
These findings indicate that the compound possesses significant antimicrobial properties, particularly against gram-positive bacteria .
Case Studies
A notable case study involved a clinical trial assessing the efficacy of pyrazole derivatives in patients with advanced breast cancer. The trial included participants treated with a regimen incorporating this compound alongside standard chemotherapy. Results indicated improved outcomes in terms of tumor reduction and overall survival rates compared to historical controls.
Q & A
Q. What are the established synthetic routes for this pyrazole-carbaldehyde derivative, and how do reaction conditions influence yield?
The compound is primarily synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF . Subsequent nucleophilic substitution with 4-chlorothiophenol in the presence of K₂CO₃ introduces the sulfanyl-methyl group . Key variables include:
- Temperature : Optimal yields (>70%) are achieved at 0–5°C during aldehyde formation .
- Catalyst : K₂CO₃ is critical for deprotonating thiophenol, ensuring efficient substitution .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
- X-ray crystallography : Single-crystal studies reveal a planar pyrazole ring with dihedral angles of 85.2° between the pyrazole and 4-chlorophenyl groups, confirming steric constraints .
- NMR/IR spectroscopy :
- ¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; methyl groups at δ 2.3–2.5 ppm .
- ¹³C NMR : Carbonyl carbon at δ 190–192 ppm .
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its reactivity in nucleophilic additions?
The electron-withdrawing aldehyde group activates the pyrazole core for Knoevenagel condensations with ethyl cyanoacetate, forming α,β-unsaturated derivatives (e.g., ethyl-2-cyano-3-(pyrazolyl)propionate) . Computational studies (DFT) show:
Q. What contradictions exist between experimental and computational data regarding its conformational stability?
Discrepancies arise in torsional angles of the sulfanyl-methyl group:
Q. How is this compound utilized in medicinal chemistry, particularly for anticonvulsant agent development?
Derivatives like N'-[(pyrazolyl)methylene]hydrazides exhibit anticonvulsant activity in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models . Key findings:
- EC₅₀ : 15–25 mg/kg in rodent models .
- SAR : Electron-withdrawing groups (e.g., Cl, CF₃) enhance blood-brain barrier permeability .
Methodological Challenges
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Stepwise temperature control : Maintain ≤5°C during formylation to suppress dichloroacetaldehyde byproducts .
- Catalyst optimization : Replacing K₂CO₃ with Cs₂CO₃ increases nucleophilic substitution efficiency (yield: 78% → 85%) .
- Solvent selection : Acetonitrile reduces hydrolysis of the aldehyde group compared to DMF .
Q. How do solvent polarity and pH affect its stability during storage?
- Stability profile :
| Solvent | Degradation (%) after 30 days (25°C) |
|---|---|
| Ethanol | <5% |
| DMSO | 12% |
| Water (pH 7) | 35% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
